(1-Methyl-1H-indol-3-YL)methanol
Overview
Description
(1-Methyl-1H-indol-3-YL)methanol, commonly known as 1-Methyl-1H-indol-3-YLmethanol, is an important molecule in the field of chemistry and biology. It is a heterocyclic aromatic compound that is derived from indole and has been studied for its potential applications in scientific research. This molecule has many unique properties that make it attractive for a wide range of applications, including its ability to act as a catalyst and its ability to bind to certain proteins.
Scientific Research Applications
Ring-methylation of Pyrrole and Indole
The ring-methylation of indole using supercritical methanol has been shown to selectively methylate at the C3 position, producing 3-methylindole. This process, which involves (1H-indol-3-yl)methanol, is achieved through electrophilic aromatic substitution between the indol-1-ide (indole anion) and H2C+–OH, followed by reduction to 3-methylindole in the presence of supercritical methanol (Kishida et al., 2010).
Tetramethyl Orthosilicate Catalysis
Methylation of indole in supercritical methanol catalyzed by TMOS and TEOS indicates high selectivity for 3-methyl-1H-indole formation. This methylation process likely involves a multi-centered transition state that includes indole, TMOS, methanol, and water (Kozhevnikov et al., 2012).
Iridium-catalyzed Methylation
Iridium-catalyzed methylation of indoles using methanol as the methylating agent is achieved through a borrowing hydrogen methodology. This provides a direct route to 3-methyl-indoles (Chen et al., 2015).
Calorimetric and Computational Studies
A study on the gas-phase standard molar enthalpy of formation of(1H-indol-3-yl)methanol revealed insights into its enthalpic properties. The experimental value for the gas-phase enthalpy of formation of 2-(1H-indol-3-yl)ethanol, a related compound, was found to be in excellent agreement with G3 computational method estimates, providing confidence in these assessments (Carvalho et al., 2019).
Catalyzed N-Methylation and Transfer Hydrogenation
RuCl3-catalyzed N-methylation of amines using methanol as both a C1 synthon and hydrogen source highlighted the utility of methanol in organic synthesis, including the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Palladium-Catalyzed Cyclization/Carboalkoxylation
The palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles in methanol under CO demonstrated an effective method for forming tetrahydrocarbazole, showing the versatility of (1-Methyl-1H-indol-3-YL)methanol in organic synthesis (Liu & Widenhoefer, 2004).
Iron-Catalyzed Methylation
Iron-catalyzed methylation using methanol as a C1 building block, employing a Knolker-type iron carbonyl complex as a catalyst, showcased broad reaction scope for the methylation of various compounds including indoles (Polidano et al., 2018).
properties
IUPAC Name |
(1-methylindol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULITKYYLCRIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219911 | |
Record name | 3-Indolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-3-YL)methanol | |
CAS RN |
6965-44-2 | |
Record name | 3-Hydroxymethyl-1-methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxymethyl-1-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6965-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYMETHYL-1-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68WFS5KSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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